molecular formula C6H14S B14706113 Methyl (1-methylbutyl) sulfide CAS No. 13286-91-4

Methyl (1-methylbutyl) sulfide

Cat. No.: B14706113
CAS No.: 13286-91-4
M. Wt: 118.24 g/mol
InChI Key: WGBHWWSSUGCSCP-UHFFFAOYSA-N
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Description

Methyl (1-methylbutyl) sulfide, also known as (1-methylbutyl) methyl sulfide, is an organic compound with the molecular formula C₆H₁₄S. It is a sulfide where a sulfur atom is bonded to a methyl group and a 1-methylbutyl group. This compound is known for its distinctive odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (1-methylbutyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methylbutyl chloride with sodium methyl sulfide in an organic solvent under reflux conditions. The reaction proceeds as follows:

1-methylbutyl chloride+sodium methyl sulfidemethyl (1-methylbutyl) sulfide+sodium chloride\text{1-methylbutyl chloride} + \text{sodium methyl sulfide} \rightarrow \text{this compound} + \text{sodium chloride} 1-methylbutyl chloride+sodium methyl sulfide→methyl (1-methylbutyl) sulfide+sodium chloride

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl (1-methylbutyl) sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates.

Major Products:

Scientific Research Applications

Methyl (1-methylbutyl) sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1-methylbutyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, leading to the formation of complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

    Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a 1-methylbutyl group.

    Propyl methyl sulfide: Contains a propyl group instead of a 1-methylbutyl group.

    Butyl methyl sulfide: Contains a butyl group instead of a 1-methylbutyl group.

Uniqueness: Methyl (1-methylbutyl) sulfide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 1-methylbutyl group influences its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

13286-91-4

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

2-methylsulfanylpentane

InChI

InChI=1S/C6H14S/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3

InChI Key

WGBHWWSSUGCSCP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)SC

Origin of Product

United States

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